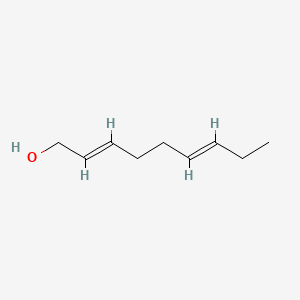

2,6-Nonadien-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Nonadien-1-ol is an organic compound with the molecular formula C9H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds in the 2nd and 6th positions of the nonane chain. This compound is known for its distinct aroma and is often used in the fragrance industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Nonadien-1-ol typically involves the use of starting materials such as nonadienal or nonadienyl acetate. One common method is the reduction of (2E,6E)-nona-2,6-dienal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of nonadienal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Nonadien-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (2E,6E)-nona-2,6-dienal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: It can be reduced to (2E,6E)-nona-2,6-diene using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2E,6E)-nona-2,6-dienyl chloride.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl).

Major Products Formed

Oxidation: (2E,6E)-nona-2,6-dienal

Reduction: (2E,6E)-nona-2,6-diene

Substitution: (2E,6E)-nona-2,6-dienyl chloride

Aplicaciones Científicas De Investigación

Applications in Fragrance and Flavor Industries

1. Fragrance Component:

- 2,6-Nonadien-1-ol is utilized in the formulation of fragrances due to its powerful green-vegetable odor. It is particularly effective in creating notes reminiscent of cucumber, violet leaf, and various fruits such as melon and strawberry .

- It has been noted for enhancing floral compositions, including muguet (lily of the valley) and cyclamen .

2. Flavoring Agent:

- The compound is also employed as a flavoring agent in food products. Its cucumber-like flavor profile makes it suitable for applications in beverages, candies, and other food items .

Toxicological Studies

1. Safety Assessments:

- Toxicological evaluations have indicated that this compound does not exhibit mutagenic properties. In studies such as the Ames test, it showed no increase in revertant colonies at any concentration tested .

- The compound has been assessed for repeated dose toxicity and reproductive toxicity; however, data remain insufficient to draw definitive conclusions. Current exposure levels are considered below the threshold for toxicological concern (TTC) .

2. Environmental Impact:

- An environmental risk assessment conducted under the RIFM framework indicated that this compound poses minimal risk to aquatic environments based on predicted environmental concentrations (PEC) being lower than predicted no effect concentrations (PNEC) .

Toxicological Data Summary

| Endpoint | Result | Reference |

|---|---|---|

| Mutagenicity | Non-mutagenic | RIFM (2012) |

| Repeated Dose Toxicity | Insufficient data | RIFM (2015) |

| Reproductive Toxicity | Insufficient data | RIFM (2015) |

| Environmental Risk Characterization | PEC/PNEC < 1 | RIFM (2015) |

Fragrance and Flavor Applications

| Application Type | Specific Uses |

|---|---|

| Fragrance | Green cucumber, violet leaf notes |

| Flavoring | Melon, cucumber, strawberry flavors |

Case Studies

Case Study 1: Fragrance Development

A fragrance company utilized this compound to develop a new line of fresh-scented perfumes aimed at capturing the essence of spring. The compound was blended with other floral notes to create a balanced fragrance profile that appeals to consumers seeking light and refreshing scents.

Case Study 2: Food Product Enhancement

A beverage manufacturer incorporated this compound into a new line of fruit-flavored drinks. Sensory evaluations indicated that the addition significantly enhanced the overall flavor profile, making it more appealing to consumers looking for natural tasting beverages.

Mecanismo De Acción

The mechanism of action of 2,6-Nonadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparación Con Compuestos Similares

Similar Compounds

(2E,6E)-Farnesol: A sesquiterpene alcohol with similar structural features but a longer carbon chain.

(3S,6E)-Nerolidol: Another sesquiterpene alcohol with a similar structure but different stereochemistry.

Uniqueness

2,6-Nonadien-1-ol is unique due to its specific double bond positions and shorter carbon chain compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications.

Propiedades

Número CAS |

5820-89-3 |

|---|---|

Fórmula molecular |

C9H16O |

Peso molecular |

140.22 g/mol |

Nombre IUPAC |

(2E,6E)-nona-2,6-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3+,8-7+ |

Clave InChI |

AMXYRHBJZOVHOL-DYWGDJMRSA-N |

SMILES |

CCC=CCCC=CCO |

SMILES isomérico |

CC/C=C/CC/C=C/CO |

SMILES canónico |

CCC=CCCC=CCO |

Densidad |

0.860-0.880 |

Key on ui other cas no. |

28069-72-9 7786-44-9 5820-89-3 |

Descripción física |

White to yellowish liquid; powerful, green, vegetable |

Pictogramas |

Irritant |

Solubilidad |

Insoluble in water soluble (in ethanol) |

Sinónimos |

2,6-nonadien-1-ol nona-2,6-dien-1-ol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.